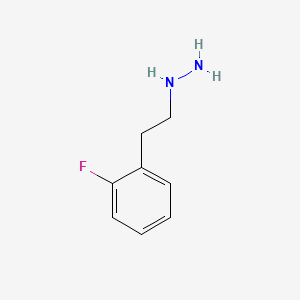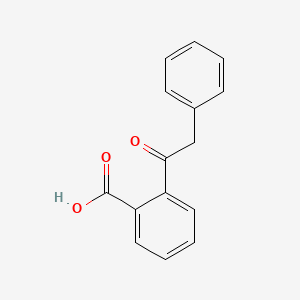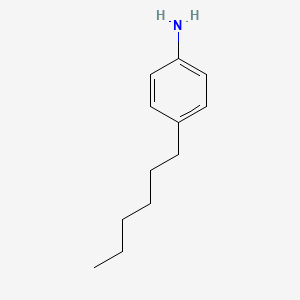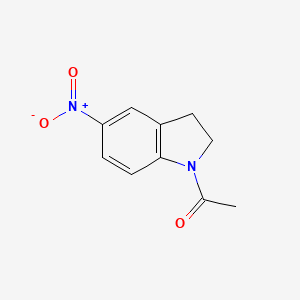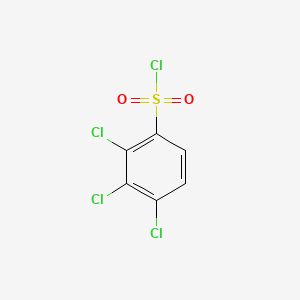
2-(2-Furylmethoxy)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Furylmethoxy)-4-methylaniline is a compound that is part of a broader class of organic molecules which include furyl groups and aniline derivatives. The furyl group is a five-membered aromatic ring containing an oxygen atom, while aniline is an aromatic amine. These types of compounds are often of interest in organic chemistry due to their potential applications in pharmaceuticals, materials science, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of compounds related to this compound can involve the aldol condensation reaction. For instance, 2-Furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, which share a similar furyl component, were synthesized through the mixed aldol condensation of 2,3,4,9-tetrahydrocarbazole-1-ones and furan-2-carbaldehyde (furfural) . This method demonstrates the utility of furyl-containing compounds as synthons for creating a variety of heterocyclic structures.
Molecular Structure Analysis
The molecular structure of related furyl compounds has been studied using single crystal X-ray diffraction. For example, the structure of 2-furylmethylene-6-methyl-2,3,4,9-tetrahydrocarbazol-1-one was elucidated to understand the spatial arrangement of the furyl group and its connectivity to other parts of the molecule . Such structural analyses are crucial for understanding the reactivity and potential interactions of these molecules with other chemical entities.
Chemical Reactions Analysis
The furyl group in compounds like this compound can participate in various chemical reactions. The related 2-furylmethylene derivatives have been used to prepare different heteroannulated compounds, such as pyrazolo, isoxazolo, pyrido, and pyrimido annelated carbazoles . These reactions typically involve the formation of new rings through cyclization processes, which can significantly alter the chemical and physical properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of both the furyl group and the aniline moiety. While specific data on this compound is not provided, related compounds have been studied for their metal complexation behavior. For instance, 2-furyl (m-aminophenylenimine)methyl ketone (FAMK) was synthesized and its metal complexes with various metallic ions were prepared . These complexes were suggested to have an octahedral geometry around the metal ions based on chemical analyses and spectroscopic investigations, including IR and electronic spectra . The ligand and its metal complexes were also studied for their fungicidal activities, indicating potential biological applications .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
2-(2-Furylmethoxy)-4-methylaniline: ist eine Verbindung, die zur Synthese verschiedener pharmazeutischer Medikamente verwendet werden kann. Ihre Struktur ermöglicht die Herstellung von heterocyclischen Derivaten, die Potenzial für die Behandlung einer Reihe von Krankheiten gezeigt haben. Zum Beispiel wurden Derivate dieser Verbindung auf ihre antibakteriellen und antifungalen Eigenschaften untersucht, was zur Entwicklung neuer Antibiotika und Antimykotika führen könnte .
Studien zur biologischen Wirksamkeit
Die biologische Wirksamkeit von Verbindungen, die von This compound abgeleitet sind, wurde anhand von Standardmedikamenten gemessen. Dazu gehört die Bewertung ihrer Wirksamkeit als Antioxidantien im Vergleich zu Substanzen wie Ascorbinsäure, was zur Entdeckung neuer Antioxidationsmittel führen könnte .
Krebsforschung
Die Forschung zu krebshemmenden Eigenschaften ist ein weiterer wichtiger Anwendungsbereich. Verbindungen mit dem This compound-Molekül wurden in Moleküle integriert, die krebshemmende und antiproliferative Aktivitäten aufweisen, was auf eine mögliche Verwendung in Krebsbehandlungsstrategien hindeutet .
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-5-11(13)12(7-9)15-8-10-3-2-6-14-10/h2-7H,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBHMFDZENNEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


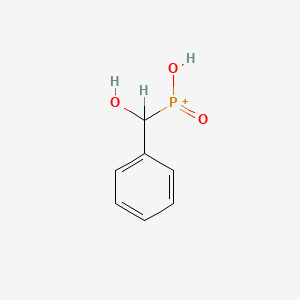
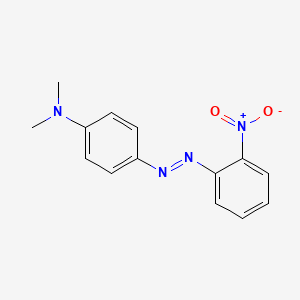
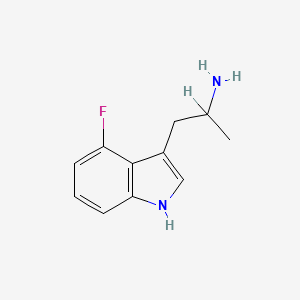

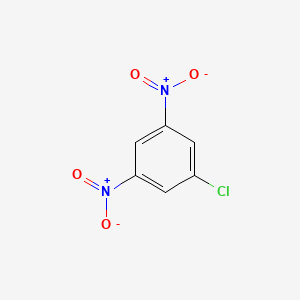
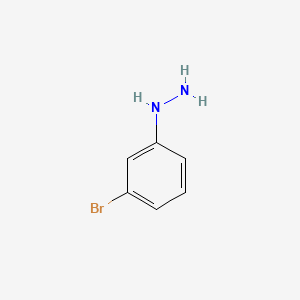
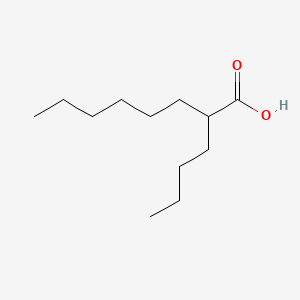
![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B1328924.png)
